molecular formula C18H21ClN2O2S B13762090 Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- CAS No. 78179-98-3

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-

Cat. No.: B13762090
CAS No.: 78179-98-3
M. Wt: 364.9 g/mol
InChI Key: WITVQAJDVKCTHV-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the cyclohexene moiety, and finally the acetamide group. Common reagents and conditions used in these reactions include:

    Reagents: Thionyl chloride, dimethylformamide, acetic anhydride, and various catalysts.

    Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres, and specific pH conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide structures but different substituents.

    Cyclohexene derivatives: Compounds featuring the cyclohexene moiety with various functional groups.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring system with different substituents.

Properties

CAS No.

78179-98-3

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide

InChI

InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3

InChI Key

WITVQAJDVKCTHV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C

Origin of Product

United States

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